2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group, a thiophen-2-yl moiety, and a thioacetamide linker connected to a thiazol-2-yl group.
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS3/c12-17-9(7-2-1-4-19-7)15-16-11(17)21-6-8(18)14-10-13-3-5-20-10/h1-5H,6,12H2,(H,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBUDZWKWQYAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is often introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Attachment of the Thiazole Ring: The thiazole ring can be attached through a condensation reaction involving thioamides and α-haloketones.
Final Assembly: The final step involves the coupling of the triazole-thiophene intermediate with the thiazole derivative under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and thiazole rings, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrotriazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of triazole derivatives, including the compound , as effective antimicrobial agents.
Key Findings:
- The compound exhibits promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole and triazole have shown significant inhibition against various pathogenic strains, suggesting their utility in combating drug-resistant infections .
- Molecular docking studies have indicated that these compounds can effectively bind to bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death .
Case Study:
A study evaluating the antimicrobial efficacy of synthesized thiazole derivatives demonstrated that certain compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that modifications to the triazole scaffold can enhance antimicrobial potency .
Anticancer Properties
The anticancer potential of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide has been investigated extensively.
Key Findings:
- The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). In vitro assays revealed that it significantly reduced cell viability in these lines compared to control groups .
- Structure–activity relationship studies indicate that the presence of thiophene and thiazole rings enhances the compound's ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential .
Case Study:
In a comprehensive screening conducted by the National Cancer Institute (NCI), several derivatives displayed high activity against a panel of 60 cancer cell lines. Notably, compounds with modified amino substituents exhibited enhanced antitumor activity compared to their predecessors .
Stress-Protective Effects
Emerging research has also focused on the neuroprotective properties of this compound.
Key Findings:
- Studies on animal models have shown that sodium salt derivatives of the compound can mitigate stress-induced behavioral changes. Behavioral tests such as the "Open Field" and "Morris Water Labyrinth" have demonstrated improved performance in animals treated with the compound under stress conditions .
- Biochemical analyses revealed that treated animals exhibited lower levels of oxidative stress markers (e.g., reduced levels of thiobarbituric acid reactive substances), indicating a protective effect against oxidative damage during stress .
Case Study:
A study involving white outbred rats subjected to immobilization stress showed that administration of sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate resulted in significant improvements in physiological parameters and antioxidant enzyme activities compared to control groups .
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis. In cancer therapy, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs:
Table 1: Structural Comparison of Triazole-Thioacetamide Derivatives
Key Observations :
- Thiophene vs. Pyridine/Phenoxymethyl: The thiophen-2-yl group at the triazole 5-position introduces sulfur-mediated π-π interactions, contrasting with the nitrogen-rich pyridine (VUAA1) or oxygenated phenoxymethyl .
- Thiazole vs.
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
Table 2: Physicochemical Properties of Selected Analogs
Inferences for Target Compound :
- Molecular Weight : ~380–400 g/mol (estimated), lower than benzodioxol derivatives due to smaller thiazole substituent.
- Solubility: Likely moderate due to amino and thiazole groups, but may vary with crystallinity.
Biological Activity
The compound 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a triazole ring fused with a thiophene moiety and is substituted with a thiazole group. Its chemical structure can be summarized as follows:
| Component | Structure |
|---|---|
| Triazole | Triazole |
| Thiophene | Thiophene |
| Thiazole | Thiazole |
Synthesis
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The synthetic route includes the formation of the triazole ring through cyclization reactions and subsequent substitution reactions to introduce thiophene and thiazole groups.
- Formation of Triazole : The initial step involves the reaction of thiophene derivatives with hydrazine to form the triazole.
- Thioether Formation : The introduction of the thioether linkage is achieved using appropriate thiols under acidic or basic conditions.
- Final Acetamide Formation : The final acetamide group is introduced through acylation reactions.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance:
- Antibacterial Activity : Compounds in this class have shown promising activity against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective dose ranges .
Antioxidant Activity
Research has suggested that derivatives of this compound possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Thiophene Substitution | Enhances antimicrobial activity |
| Triazole Ring | Critical for anticancer activity |
| Thiazole Group | Impacts overall bioactivity |
Case Studies
- Antitubercular Activity Study : A recent study evaluated the synthesized triazole derivatives against M. tuberculosis, revealing moderate to good activity compared to standard drugs like rifampicin .
- Anticancer Efficacy : In another study, compounds similar to the target molecule were tested against various cancer cell lines, showing significant inhibition rates that suggest potential for further development as anticancer agents .
Q & A
Q. What are the optimized synthetic routes for 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide?
The compound is synthesized via nucleophilic substitution reactions. A general method involves refluxing 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol/water (1:1) in the presence of KOH. After 1 hour of reflux, the product is precipitated in water, filtered, and recrystallized from ethanol . Key parameters include molar ratios (e.g., 1:1 for thiol to chloroacetamide), solvent polarity, and reaction time.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Structural confirmation relies on IR (to identify S-H stretching at ~2500 cm⁻¹ and C=O at ~1680 cm⁻¹), ¹H/¹³C NMR (to verify thiophene protons at δ 6.8–7.5 ppm and triazole/thiazole ring systems), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns) . For advanced validation, X-ray crystallography or DFT-based computational modeling can resolve ambiguities in tautomeric forms .
Q. How can researchers ensure purity during synthesis?
Purity is achieved via recrystallization (ethanol or propan-2-ol) and monitored by HPLC or TLC (silica gel, chloroform:methanol 9:1). Evidence shows that impurities often arise from incomplete substitution or hydrolysis of the thioether bond, requiring strict control of reaction pH and temperature .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for thiazole-triazole hybrids?
Discrepancies in NMR signals (e.g., thiophene vs. triazole proton overlaps) are addressed using 2D NMR (COSY, HSQC) and deuterated solvent shifts . For example, DMSO-d₆ can stabilize tautomeric forms, while CDCl₃ may simplify splitting patterns . Computational NMR prediction tools (e.g., DFT/B3LYP) help assign challenging peaks .
Q. How does solvent choice impact reaction yield and product stability?
Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions (e.g., hydrolysis). Ethanol/water mixtures balance reactivity and stability, with yields ~70–85% . Stability studies in DMSO (common for bioassays) show <5% degradation over 72 hours at 4°C, but acidic/basic conditions accelerate decomposition .
Q. What experimental designs are recommended for evaluating biological activity?
Prioritize in vitro assays (e.g., antimicrobial MIC tests, kinase inhibition) using standardized protocols (CLSI guidelines). For anticancer activity, use MTT assays on cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Conflicting data may arise from assay conditions (e.g., serum interference, pH); include controls with known inhibitors and validate via dose-response curves .
Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets (e.g., EGFR, COX-2). DFT calculations (B3LYP/6-31G**) predict electronic properties (HOMO-LUMO gaps, dipole moments) linked to bioactivity . Compare results with experimental IC₅₀ values to identify key pharmacophores (e.g., thiophene’s π-π stacking role) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Scaling introduces issues like exothermicity control (use jacketed reactors) and solvent recovery. Batch vs. flow chemistry comparisons show flow systems improve consistency (≤5% yield variation) but require optimization of residence time and pressure . Purity thresholds (>95%) demand preparative HPLC or column chromatography for large batches.
Data Analysis and Troubleshooting
Q. How to address discrepancies between computational and experimental spectral data?
Re-optimize computational parameters (e.g., solvent model in DFT, basis set selection). For example, PCM (Polarizable Continuum Model) improves NMR chemical shift accuracy in ethanol . Cross-validate with Raman spectroscopy or XPS for elemental composition.
Q. What methodologies detect and quantify degradation products?
LC-MS/MS with C18 columns (gradient elution: 0.1% formic acid in acetonitrile/water) identifies hydrolyzed byproducts (e.g., free thiols or acetamide derivatives). Forced degradation studies (heat, light, pH extremes) establish stability profiles and guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
